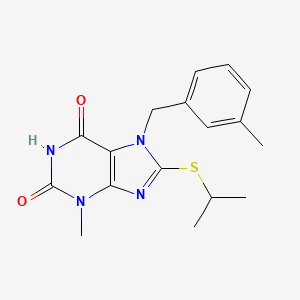

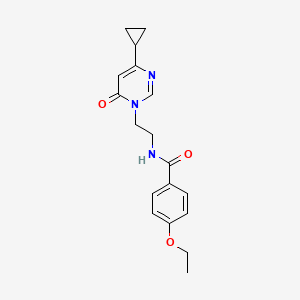

![molecular formula C21H18FN3O3 B2816115 N-(4-acetamidophenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide CAS No. 942009-15-6](/img/structure/B2816115.png)

N-(4-acetamidophenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-acetamidophenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide, commonly known as AFMK, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. AFMK belongs to the family of pyridine derivatives and has a molecular formula of C23H19FN2O3.

Scientific Research Applications

Kinase Inhibition

Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent and selective Met kinase inhibitors. These compounds demonstrate significant tumor stasis in Met-dependent human gastric carcinoma models following oral administration. Such compounds, due to their selectivity and potency, are advanced into clinical trials for further investigation (Schroeder et al., 2009).

Analgesic Properties Optimization

The modification of the pyridine moiety in N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, specifically the displacement of the methyl group, has been explored to optimize the biological properties, including analgesic effects. This modification is associated with increased biological activity, particularly in para-substituted derivatives, indicating potential for development as new analgesics (Ukrainets et al., 2015).

Antimicrobial and Antifungal Agents

Novel derivatives of 6-oxo-pyridine-3-carboxamide have been synthesized and evaluated for their antibacterial and antifungal properties. Certain derivatives displayed broad-spectrum antibacterial activity comparable to conventional antibiotics like Ampicillin and Gentamicin, and antifungal activity equivalent to Amphotericin B against Aspergillus fumigatus. This indicates their potential as new antimicrobial and antifungal agents (El-Sehrawi et al., 2015).

Radioligand Development

Quinoline-2-carboxamide derivatives have been labeled with carbon-11 as potential radioligands for visualizing peripheral benzodiazepine receptors (PBR) in vivo with positron emission tomography (PET). These compounds, due to their specific binding to PBR in various organs, hold promise for noninvasive assessment of PBR in vivo, which is significant for neurological and psychiatric disorder research (Matarrese et al., 2001).

Mechanism of Action

Target of Action

The primary target of CCG-310521 is the RhoA transcriptional signaling pathway . This pathway is crucial in various cellular processes, including cell adhesion, migration, invasion, and survival . Dysregulation of this pathway can lead to the development of various types of cancers .

Mode of Action

CCG-310521 acts as an inhibitor of the RhoA transcriptional signaling pathway . It blocks the serum response element (SRE)-driven transcription stimulated by various proteins involved in the Rho pathway . The compound’s action is believed to target the MKL/SRF-dependent transcriptional activation without altering DNA binding .

Biochemical Pathways

The inhibition of the RhoA pathway by CCG-310521 affects the downstream signaling involving the serum response factor (SRF) and its coactivator and oncogene, megakaryoblastic leukemia 1 (MKL1) . This results in the disruption of the transcriptional responses of the Rho pathway in cancer cells .

Pharmacokinetics

The compound’s ability to inhibit the growth of rhoc-overexpressing melanoma lines at nanomolar concentrations suggests that it may have good bioavailability .

Result of Action

CCG-310521 has shown activity in several in vitro cancer cell functional assays . It inhibits DNA synthesis in PC-3 prostate cancer cells and selectively stimulates apoptosis of the metastasis-prone, RhoC-overexpressing melanoma cell line . Furthermore, it inhibits Rho-dependent invasion by PC-3 prostate cancer cells .

Action Environment

The efficacy and stability of CCG-310521 can be influenced by various environmental factors. For instance, the compound’s activity may vary depending on the level of Rho expression in different cancer cell lines

properties

IUPAC Name |

N-(4-acetamidophenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN3O3/c1-14(26)23-18-6-8-19(9-7-18)24-21(28)16-5-10-20(27)25(13-16)12-15-3-2-4-17(22)11-15/h2-11,13H,12H2,1H3,(H,23,26)(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNRPXLJMIDNTQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-acetamidophenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2816035.png)

![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2816040.png)

![2-imino-8-methyl-1-propyl-3-tosyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2816043.png)

![4-(2-Methyl-allyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2816045.png)

![N-(3,4-dimethylbenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2816046.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2816050.png)